molecular formula C25H20N2O4 B443076 methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B443076
M. Wt: 412.4g/mol
InChI Key: XRXRCMHNSUTHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C25H20N2O4 and a molecular weight of 412.4373 . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in certain cancer cells. Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate can be compared with other quinoline derivatives and methoxyphenyl compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20N2O4/c1-30-17-9-7-8-16(14-17)23-15-20(18-10-3-5-12-21(18)26-23)24(28)27-22-13-6-4-11-19(22)25(29)31-2/h3-15H,1-2H3,(H,27,28)

InChI Key

XRXRCMHNSUTHDL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.